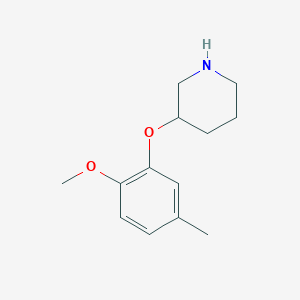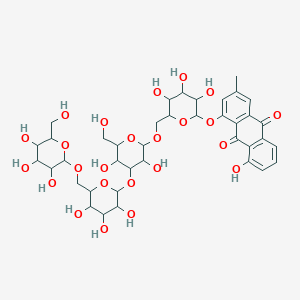
大黄酚 1-四葡萄糖苷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
抗炎活性
大黄酚具有显着的抗炎特性。研究表明,它可以减轻葡聚糖硫酸钠诱导的结肠炎中的结肠炎症状和病理标志物。这种作用归因于它抑制肿瘤坏死因子-α 和白细胞介素-6 等炎性细胞因子产生的能力,以及抑制巨噬细胞中的 NF-κB 和 caspase-1 活化 (Kim 等人,2010).
药理特性
大黄酚具有广泛的药理特性,包括抗癌、保肝、神经保护、抗溃疡和抗菌活性。尽管其具有广泛的治疗潜力,但仍需要进一步的研究来充分了解其药代动力学和毒性以进行药物开发 (Prateeksha 等人,2019).
抗癌作用
多项研究证实了大黄酚的抗癌作用。例如,它通过增加活性氧物质和降低线粒体膜电位,诱导人肺癌 A549 细胞死亡(坏死)(Ni 等人,2014)。此外,已证明大黄酚通过调节 NF-κB 信号通路抑制增殖并诱导乳腺癌细胞系的凋亡 (Ren 等人,2018).
神经保护作用
大黄酚具有潜在的神经保护作用。研究发现,它通过抑制依赖于动力蛋白相关蛋白 1 的线粒体裂变来抑制谷氨酸诱导的海马神经元细胞死亡,使其成为神经退行性疾病的潜在治疗剂 (Chae 等人,2017).
抗哮喘特性
大黄酚还表现出抗哮喘特性。它通过抑制 NF-κB 信号通路减轻哮喘模型中的气道炎症和重塑,表明其作为哮喘治疗的潜力 (Song 等人,2019).
代谢综合征和肥胖
一项研究表明,大黄酚可以通过激活棕色脂肪细胞中的 SIRT6/AMPK 信号通路来缓解代谢综合征,表明其可用于治疗肥胖和相关代谢紊乱 (Liu 等人,2020).
作用机制
Chrysophanol 1-tetraglucoside, also known as 1-[6-[[3,5-dihydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-8-hydroxy-3-methylanthracene-9,10-dione, is a natural product with potential therapeutic applications .
Target of Action
The primary target of Chrysophanol 1-tetraglucoside is the epidermal growth factor receptor (EGFR)/mammalian target of rapamycin (mTOR) signaling pathway . EGFRs are overexpressed in colon cancer cells, and their activation through epidermal growth factor (EGF) is responsible for the proliferation, survival, and metastasis of cells .
Mode of Action
Chrysophanol 1-tetraglucoside interacts with its targets by blocking the EGFR/mTOR signaling pathway . This interaction results in changes in the cellular processes, including cell proliferation and survival .
Biochemical Pathways
The compound affects the insulin signaling cascade , exhibiting antidiabetic activity . It also modulates the expression of proinflammatory cytokines level IL-6, TNF-α, MCP-1 of NF-κB pathway and adiponectin production, an anti-inflammatory molecule secreted by adipose tissue .
Pharmacokinetics
It is known that the use of chrysophanol in combination with other drugs can reduce toxicity and enhance efficacy . Further investigations are needed to understand its ADME properties and their impact on bioavailability .
Result of Action
The molecular and cellular effects of Chrysophanol 1-tetraglucoside’s action include reduction of postprandial hyperglycemia by 42.3% at a concentration of 0.18 mg/kg body weight in an albino mice model . It also inhibits cell growth in several cancer cells and regulates genes and proteins involved in controlling apoptosis, cell invasion, metastasis, and cell cycle arrest .
Action Environment
The action, efficacy, and stability of Chrysophanol 1-tetraglucoside can be influenced by environmental factors. For instance, it has been reported to be present in the shield of some insects, which is a waxy layer used for defense . .
属性
IUPAC Name |
1-[6-[[3,5-dihydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-8-hydroxy-3-methylanthracene-9,10-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H50O24/c1-11-5-13-21(27(48)20-12(22(13)43)3-2-4-14(20)42)15(6-11)58-38-32(53)29(50)24(45)18(61-38)10-57-37-34(55)35(26(47)17(8-41)60-37)63-39-33(54)30(51)25(46)19(62-39)9-56-36-31(52)28(49)23(44)16(7-40)59-36/h2-6,16-19,23-26,28-42,44-47,49-55H,7-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWGIPJXDFYVNHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=C1)OC3C(C(C(C(O3)COC4C(C(C(C(O4)CO)O)OC5C(C(C(C(O5)COC6C(C(C(C(O6)CO)O)O)O)O)O)O)O)O)O)O)C(=O)C7=C(C2=O)C=CC=C7O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H50O24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
902.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid |
Source


|
| Record name | Chrysophanol 1-tetraglucoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034572 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
120181-08-0 |
Source


|
| Record name | Chrysophanol 1-tetraglucoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034572 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
288 - 290 °C |
Source


|
| Record name | Chrysophanol 1-tetraglucoside | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034572 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![cis-3-[2-(3-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1649220.png)

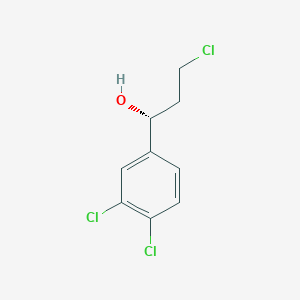
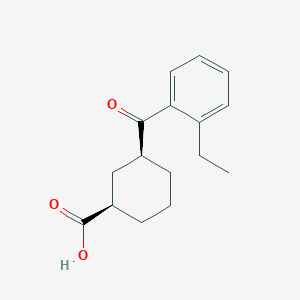

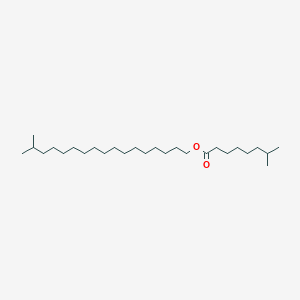
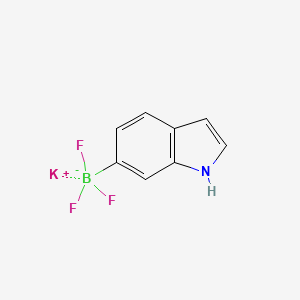
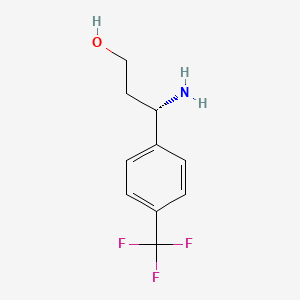
![5-Nitro-2-[4-(trifluoromethyl)piperidino]benzenecarbaldehyde](/img/structure/B1649250.png)
![6-Chloro-1,3-dimethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1649253.png)
